molecular formula C9H10F2O B14762442 1-Ethyl-2,5-difluoro-4-methoxybenzene

1-Ethyl-2,5-difluoro-4-methoxybenzene

Cat. No.: B14762442
M. Wt: 172.17 g/mol
InChI Key: CWMJZBUWTFINRN-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-difluoro-4-methoxybenzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, two fluorine atoms, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2,5-difluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-ethyl-4-methoxybenzene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,5-difluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-Ethyl-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2,5-difluoro-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2,4-difluoro-5-methoxybenzene
  • 1,2-Difluoro-4-methoxybenzene
  • 4-Bromo-2-fluoroanisole

Uniqueness

1-Ethyl-2,5-difluoro-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, as it can serve as a specific probe or intermediate in synthetic pathways .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-ethyl-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C9H10F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h4-5H,3H2,1-2H3

InChI Key

CWMJZBUWTFINRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)OC)F

Origin of Product

United States

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